PPA-250 Demonstrates Sub-100 nM Potency in Cellular iNOS Inhibition with Validated Mechanism of Action Distinct from Catalytic Site Inhibitors
PPA-250 inhibited nitric oxide production in LPS-activated mouse macrophage RAW264.7 cells with an IC50 of approximately 82 nM, achieving significant inhibition at concentrations as low as 25 nM [1]. Western blot analysis confirmed that this inhibition occurs specifically at the level of iNOS dimerization without affecting enzyme transcription or translation, distinguishing PPA-250 mechanistically from substrate-competitive iNOS inhibitors such as 1400W and L-NIL that target the pre-formed dimeric enzyme [1]. In contrast, the pyrazolo[4,3-d]pyrimidine-based dimerization inhibitor D27 exhibited an iNOS inhibition IC50 of 1.12 μM, representing a >13-fold lower potency than PPA-250 [2].
| Evidence Dimension | Cellular iNOS inhibition (NO production) |
|---|---|
| Target Compound Data | IC50 = 82 nM |
| Comparator Or Baseline | Compound D27 (pyrazolo[4,3-d]pyrimidine iNOS dimerization inhibitor): IC50 = 1.12 μM; Substrate-competitive inhibitors (1400W, L-NIL): inhibit catalytic site, not dimerization |
| Quantified Difference | PPA-250 is >13-fold more potent than D27; mechanismally distinct from catalytic site inhibitors |
| Conditions | LPS-stimulated RAW264.7 mouse macrophage cells; NO production measured via Griess assay |
Why This Matters
Higher potency at lower concentrations reduces compound consumption and may minimize off-target effects in cell-based assays, directly impacting experimental cost-efficiency and data quality.
- [1] Ohtsuka M, Konno F, Honda H, Oikawa T, Ishikawa M, Iwase N, Isomae K, Ishii F, Hemmi H, Sato S. PPA250 [3-(2,4-Difluorophenyl)-6-{2-[4-(1H-imidazol-1-ylmethyl) phenoxy]ethoxy}-2-phenylpyridine], a Novel Orally Effective Inhibitor of the Dimerization of Inducible Nitric-Oxide Synthase, Exhibits an Anti-Inflammatory Effect in Animal Models of Chronic Arthritis. J Pharmacol Exp Ther. 2002;303(1):52-57. View Source
- [2] Shi JB, Chen LZ, Wang BS, et al. Novel Pyrazolo[4,3-d]pyrimidine as Potent and Orally Active Inducible Nitric Oxide Synthase (iNOS) Dimerization Inhibitor with Efficacy in Rheumatoid Arthritis Mouse Model. J Med Chem. 2019;62(7):3650-3665. View Source
